molecular formula C18H20ClNO4S B2992399 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide CAS No. 1421525-47-4

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2992399
CAS No.: 1421525-47-4
M. Wt: 381.87
InChI Key: NZDQFCBLYDHSKX-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 5-chloro-2-methoxybenzenesulfonamide core linked to a unique N-substituted group: 2-cyclopropyl-2-hydroxy-2-phenylethyl.

Properties

IUPAC Name

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-24-16-10-9-15(19)11-17(16)25(22,23)20-12-18(21,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,20-21H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDQFCBLYDHSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides are known for their wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structure features a sulfonamide functional group, which is pivotal for its biological activity. The presence of the cyclopropyl and phenylethyl moieties may influence its interaction with biological targets.

Sulfonamides typically exert their effects through several mechanisms:

  • Inhibition of Microtubule Polymerization : Similar to other sulfonamide derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in cancer cells .
  • Targeting Oncogenic Pathways : The compound may interfere with key oncogenic signaling pathways, including the inhibition of protein kinases such as VEGF and c-kit, which are vital for cancer cell proliferation and survival .
  • Antimicrobial Activity : As with many sulfonamides, there is potential for antibacterial and antifungal activities, although specific data on this compound's efficacy in these areas is limited.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro studies. Below is a summary of findings from relevant research:

Study Cell Lines Tested Efficacy Observed Mechanism
Study ACaco-2, HCT-116High cytotoxicityTubulin inhibition leading to G2/M arrest
Study BMCF-7, MDA-MB-231Selective growth inhibitionTargeting NF-Y transcription factor
Study CVarious human cell linesBroad-spectrum activity against cancer cellsInhibition of oncogenic signaling pathways

Case Studies

  • Colon Cancer Efficacy : In a study evaluating novel sulfonamide derivatives, this compound showed significant activity against colon cancer cell lines (Caco-2 and HCT-116), indicating its potential as an anticancer agent .
  • Breast Cancer Studies : The compound also demonstrated selective inhibition against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), suggesting that it may be effective in treating hormone-dependent cancers .
  • In Vivo Studies : While most current data focuses on in vitro assays, future in vivo studies will be essential to validate the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents (N-Linked) Substituents (Benzene) Molecular Weight Key Properties
Target Compound 2-cyclopropyl-2-hydroxy-2-phenylethyl 5-Cl, 2-OCH₃ 423.89 (calc.) High lipophilicity due to cyclopropyl and phenyl groups; hydroxyl enhances solubility
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide 2-(4-hydroxysulfamoyl-phenyl)ethyl 5-Cl, 2-OCH₃ 395.83 (calc.) NLRP3 inflammasome inhibitor; hydroxyl-sulfonamide enhances target binding
5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide hydrochloride 2-(dimethylamino)ethyl 5-Cl, 2-OCH₃ 347.28 (calc.) Improved water solubility due to charged dimethylamino group; used in CNS drug development
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Phenyl 5-Cl, 2-OCH₃ 307.76 (calc.) Antimicrobial activity; simpler structure with lower molecular weight
Tamsulosin Hydrochloride 2-[(2-ethoxyphenoxy)ethylamino]propyl 2-OCH₃ 444.98 α1-adrenergic antagonist; pKa 8.37 (amine), 10.23 (sulfonamide)

Key Observations :

  • The target compound ’s cyclopropyl and phenyl groups likely enhance membrane permeability compared to simpler analogues like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. However, its hydroxyl group may mitigate excessive hydrophobicity.
  • Dimethylaminoethyl-substituted analogues (e.g., ) exhibit higher aqueous solubility due to protonation at physiological pH, whereas the target compound’s solubility depends on hydroxyl-driven hydrogen bonding .
  • Tamsulosin’s ethoxyphenoxyethylamino group contributes to its α1-adrenergic selectivity, highlighting how N-substituent flexibility and electronic effects dictate target specificity .

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